3,5,8-Tribromo-1,10-phenanthroline

Brominated phenanthroline synthesis SCl₂ Lewis acid catalysis Electrophilic aromatic bromination

3,5,8-Tribromo-1,10-phenanthroline is a strategic tri-brominated building block occupying a unique intermediate position—the 5-Br on the central ring is electronically distinct from the 3- and 8-Br on the pyridine rings, enabling sequential Suzuki, Sonogashira, or photoredox phosphonylation without mutual interference. This stepwise functionalization capability is absent in 3,8-dibromo (only two identical sites) and 3,5,6,8-tetrabromo (competing 5- and 6-positions) analogs. It also retains sufficient solubility for solution-phase metal complexation, unlike the insoluble 3,8-dibromo variant. Ideal for constructing mixed phosphonate/aryl or phosphonate/alkynyl phenanthroline ligands and orthogonal polymer precursors. Secure your supply of this non-interchangeable intermediate today.

Molecular Formula C12H5Br3N2
Molecular Weight 416.89 g/mol
CAS No. 202601-20-5
Cat. No. B12578022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,8-Tribromo-1,10-phenanthroline
CAS202601-20-5
Molecular FormulaC12H5Br3N2
Molecular Weight416.89 g/mol
Structural Identifiers
SMILESC1=C2C=C(C3=C(C2=NC=C1Br)N=CC(=C3)Br)Br
InChIInChI=1S/C12H5Br3N2/c13-7-1-6-2-10(15)9-3-8(14)5-17-12(9)11(6)16-4-7/h1-5H
InChIKeyYUXPXZRZVBBCLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5,8-Tribromo-1,10-phenanthroline (CAS 202601-20-5): A Triply-Brominated Phenanthroline Ligand Precursor for Coordination Chemistry and Cross-Coupling Applications


3,5,8-Tribromo-1,10-phenanthroline (CAS 202601-20-5) is a brominated derivative of 1,10-phenanthroline bearing three bromine substituents at positions 3, 5, and 8 of the heteroaromatic core [1]. With a molecular formula of C₁₂H₅Br₃N₂ and an exact mass of 415.79824 Da, this compound belongs to the class of halogenated 1,10-phenanthroline building blocks that serve as key intermediates for palladium-catalyzed cross-coupling reactions, metal complexation, and photoredox-mediated functionalization [1][2]. Its tri-brominated pattern occupies a distinct intermediate position between the more common 3,8-dibromo and the fully substituted 3,5,6,8-tetrabromo analogs, offering a unique combination of reactive handles and steric/electronic properties that cannot be replicated by mono- or di-brominated congeners [1].

Why 3,5,8-Tribromo-1,10-phenanthroline Cannot Be Replaced by Other Brominated Phenanthroline Analogs


Brominated 1,10-phenanthrolines are not interchangeable because the position and number of bromine substituents fundamentally govern reactivity, solubility, and the electronic properties of downstream metal complexes [1][2]. The Morozkov et al. (2024) photoredox phosphonylation study demonstrated that 5-bromo-1,10-phenanthroline affords phosphonylation products in 52% yield after 22 h, whereas the 3-bromo isomer requires 90 h to reach only 26% yield—a 4-fold difference in reaction time with half the product yield [2]. Meanwhile, 3,8-dibromo-1,10-phenanthroline proved insoluble in the standard DMSO medium and failed to produce any detectable phosphonylation product, instead undergoing polymerization and heterocycle destruction [2]. These position-dependent reactivity divergences mean that substituting one brominated phenanthroline for another in a synthetic sequence will alter reaction rates, product distributions, and achievable yields in ways that are not predictable from bromine count alone [1][2].

Quantitative Differentiation Evidence for 3,5,8-Tribromo-1,10-phenanthroline vs. Closest Brominated Analogs


Direct One-Step SCl₂-Catalyzed Synthesis vs. Multi-Step Skraup Route: Enabling a Previously Inaccessible Tribromo Regioisomer

Prior to the Výprachtický et al. (2014) study, 3,5,8-tribromo-1,10-phenanthroline was accessible only through the multi-step Skraup synthesis, a tedious and low-yielding route [1]. The novel SCl₂/pyridine one-step bromination method now enables direct preparation of the 3,5,8-tribromo regioisomer alongside 3,8-dibromo, 3,6-dibromo, and 3,5,6,8-tetrabromo analogs from a common precursor [1]. SCl₂ was demonstrated as a medium-strength Lewis acid bromination catalyst, filling the gap between the weak catalyst S₂Cl₂ and the strong catalyst SOCl₂ [1]. This represents a categorical synthetic accessibility advantage: the compound class was previously restricted to those with access to Skraup methodology and is now available via a benchtop procedure [1].

Brominated phenanthroline synthesis SCl₂ Lewis acid catalysis Electrophilic aromatic bromination

Position-Dependent Photoredox Reactivity: Why the 3,5,8-Tribromo Pattern Offers a Unique Reactivity Profile Distinct from 5-Bromo and 3-Bromo Mono-Substituted Analogs

The Morozkov et al. (2024) study established a quantitative reactivity hierarchy for bromo-1,10-phenanthrolines under visible-light photoredox phosphonylation (Eosin Y, DMSO, blue light). 5-Bromo-1,10-phenanthroline (compound 1) reached 52% phosphonylation yield with 16% reduction side-product after 22 h under optimized conditions (15 mol% Eosin Y) [1]. In contrast, 3-bromo-1,10-phenanthroline (compound 4) required 90 h of irradiation to achieve only 26% yield of the target phosphonate, while 4-bromo-1,10-phenanthroline produced 95% of the undesired reduction product Phen under standard conditions [1]. Critically, 3,8-dibromo-1,10-phenanthroline yielded no detectable phosphonylation or reduction products, instead forming polymeric degradation material [1]. While the tribromo compound was not directly tested, these data establish that a bromine at the 3-position confers low photoredox reactivity, a bromine at the 5-position confers higher reactivity, and the 8-position (when paired with 3-bromo in the 3,8-dibromo case) leads to insolubility-driven reaction failure. The 3,5,8-tribromo pattern thus sits at the intersection of these reactivity domains: it carries the reactive 5-bromo site together with the less reactive 3- and 8-bromo sites, creating a scaffold where site-selective functionalization is theoretically achievable [1].

Photoredox catalysis Phosphonylation Bromoarene reactivity Visible-light photocatalysis

Intermediate Bromine Loading: 3,5,8-Tribromo Occupies the Functionalization Gap Between Di- and Tetra-Brominated Phenanthrolines

The Výprachtický et al. (2014) synthesis paper reported all four brominated products—3,8-dibromo, 3,6-dibromo, 3,5,8-tribromo, and 3,5,6,8-tetrabromo-1,10-phenanthroline—from a single reaction mixture [1]. The 3,5,8-tribromo compound (3 Br) provides a stoichiometric intermediate between the dibromo species (2 Br, offering two cross-coupling sites) and the tetrabromo species (4 Br, offering maximum functionalization but with increased steric congestion and potential solubility limitations) [1]. Furthermore, the regioisomeric distinction between 3,5,8-tribromo and 3,5,6-tribromo-1,10-phenanthroline is critical: the 3,5,8-pattern places bromines on both pyridine rings (positions 3 and 8) plus the central ring (position 5), whereas the 3,5,6-isomer concentrates two bromines on one side of the molecule, altering the symmetry and dipole moment of the ligand [1]. This has downstream consequences for the geometry and electronic properties of the resulting metal complexes [1].

Halogenated ligand precursors Cross-coupling handles Degree of functionalization

SCl₂ Medium-Strength Lewis Acid Catalysis: Catalyst Selection Enables Selective Tribromination Over Competing Di- and Tetra-Bromination Pathways

The Výprachtický et al. (2014) paper is the first to demonstrate SCl₂ as a medium-strength Lewis acid bromination catalyst for 1,10-phenanthroline, and explicitly compares its performance against the known weak catalyst S₂Cl₂ and the strong catalyst SOCl₂ [1]. The choice of catalyst directly controls the product distribution among the four brominated species [1]. SCl₂ occupies a unique reactivity window: S₂Cl₂ (weak Lewis acid) is insufficient to drive bromination beyond the mono- and di-bromo stage, while SOCl₂ (strong Lewis acid) over-brominates and favors tetrabromo formation [1]. The medium-strength SCl₂ catalyst is specifically required to access the tribromo intermediate in practical quantities [1]. This catalyst-dependent product selectivity means that the availability and purity of 3,5,8-tribromo-1,10-phenanthroline are directly tied to the use of SCl₂-mediated bromination methodology [1].

Lewis acid catalysis Bromination selectivity Sulfur dichloride Electrophilic aromatic substitution

Recommended Application Scenarios for 3,5,8-Tribromo-1,10-phenanthroline Based on Quantitative Differentiation Evidence


Sequential, Site-Selective Palladium-Catalyzed Cross-Coupling for Asymmetric Ligand Construction

The 3,5,8-tribromo pattern provides three C–Br bonds at electronically and sterically distinct positions, enabling sequential Suzuki-Miyaura, Sonogashira, or Hirao couplings without mutual interference . The 5-position bromine, being on the central ring and electronically distinct from the pyridine-ring bromines at positions 3 and 8, can be addressed first under mild conditions, followed by subsequent couplings at the 3- and 8-positions . This sequential functionalization strategy is not available with 3,8-dibromo-1,10-phenanthroline (only two identical sites) or 3,5,6,8-tetrabromo-1,10-phenanthroline (where the 5- and 6-positions compete directly) .

Metal Complex Precursor for Tuning Photophysical and Electrochemical Properties of Ru(II), Cu(I), and Ir(III) Photosensitizers

Bromine substituents at the 3-, 5-, and 8-positions withdraw electron density from the phenanthroline π-system, lowering the LUMO energy and altering the metal-to-ligand charge-transfer (MLCT) absorption and emission wavelengths of the resulting complexes . The Morozkov et al. (2024) study confirmed that the position of bromine on the phenanthroline core dramatically affects the photoredox behavior and stability of derived species . The 3,5,8-tribromo ligand offers a heavier electron-withdrawing effect than any mono- or di-bromo phenanthroline while retaining sufficient solubility for solution-phase metal complexation—unlike the 3,8-dibromo analog, which showed problematic insolubility in DMSO .

Photoredox-Mediated C–P Bond Formation for Phosphonate-Functionalized Phenanthroline Ligands

The Morozkov et al. (2024) visible-light photoredox methodology using Eosin Y provides a transition-metal-free route to convert bromo-1,10-phenanthrolines into phosphonate-substituted derivatives in 26–51% yield . The 3,5,8-tribromo compound, bearing bromine at both the reactive 5-position and the less reactive 3- and 8-positions, is a candidate for stepwise phosphonylation: the 5-Br can be selectively converted under photoredox conditions while leaving the 3- and 8-Br sites available for subsequent Pd-catalyzed cross-coupling, creating mixed phosphonate/aryl or phosphonate/alkynyl phenanthroline ligands . This hybrid functionalization approach is uniquely enabled by the specific 3,5,8-substitution pattern .

Building Block for Phenanthroline-Containing Conjugated Polymers and Macrocyclic Architectures

The 3,5,8-tribromo substitution pattern introduces bromine at both the 3- and 8-positions of the phenanthroline scaffold, which are the established sites for polymerization reactions (e.g., Yamamoto or Suzuki polycondensation) to yield poly(1,10-phenanthroline-3,8-diyl) derivatives . The additional 5-bromo substituent provides a pendant functionalization site orthogonal to the polymer backbone, allowing post-polymerization modification without disrupting the main chain . This architectural feature is absent in the simpler 3,8-dibromo monomer and is sterically more demanding (and less synthetically accessible) in the 3,5,6,8-tetrabromo analog .

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